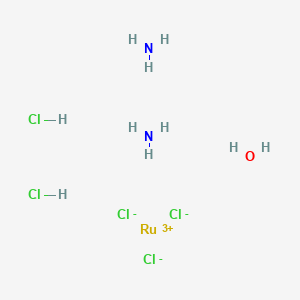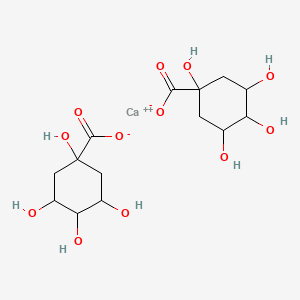
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) is a chemical compound with the molecular formula C14H22CaO12 and a molecular weight of 422.39 g/mol It is known for its unique structure, which includes a calcium ion coordinated with two 1,3,4,5-tetrahydroxycyclohexanecarboxylate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) typically involves the reaction of calcium salts with 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) may involve large-scale batch or continuous processes. The use of high-purity starting materials and controlled reaction conditions ensures the consistent quality of the final product. The crystallization process is optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying calcium coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its role as a calcium supplement.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium deficiency and related disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) involves its interaction with molecular targets and pathways related to calcium homeostasis. The compound can release calcium ions, which play a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The specific pathways and molecular targets involved depend on the biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) include:
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Uniqueness
Calcium bis(1,3,4,5-tetrahydroxycyclohexanecarboxylate) is unique due to its specific structure and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Compared to other calcium compounds, it may offer advantages in terms of solubility, bioavailability, and specific interactions with biological targets.
Propriétés
Numéro CAS |
5793-87-3 |
|---|---|
Formule moléculaire |
C14H22CaO12 |
Poids moléculaire |
422.39 g/mol |
Nom IUPAC |
calcium;1,3,4,5-tetrahydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/2C7H12O6.Ca/c2*8-3-1-7(13,6(11)12)2-4(9)5(3)10;/h2*3-5,8-10,13H,1-2H2,(H,11,12);/q;;+2/p-2 |
Clé InChI |
LUULGDQBMOTIRA-UHFFFAOYSA-L |
SMILES canonique |
C1C(C(C(CC1(C(=O)[O-])O)O)O)O.C1C(C(C(CC1(C(=O)[O-])O)O)O)O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



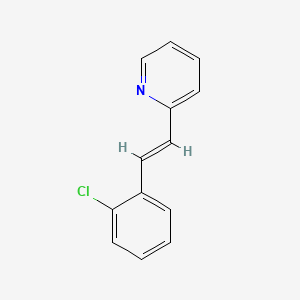
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
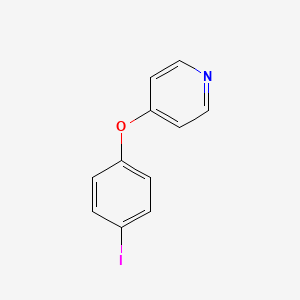


![(3aS,5R,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13759738.png)
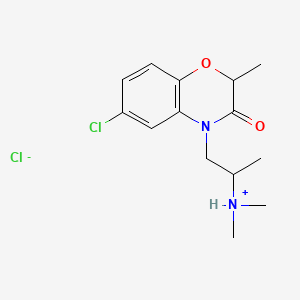
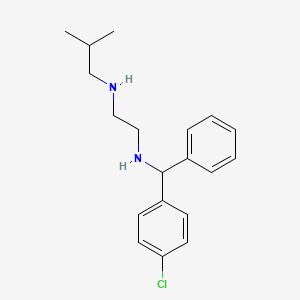
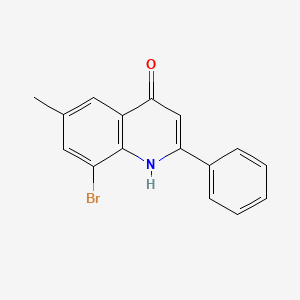
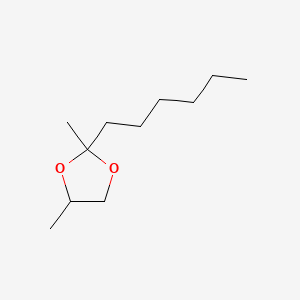
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
